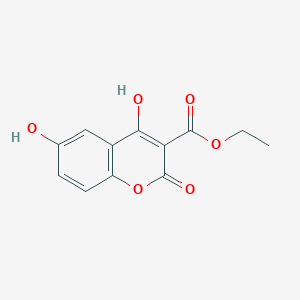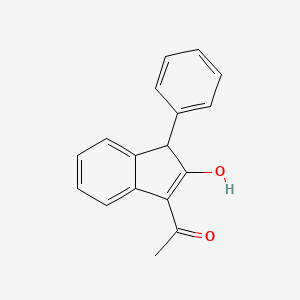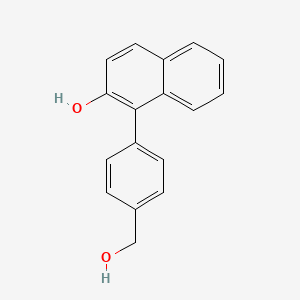
tert-Butyl(2,3-difluorophenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2,3-difluorophenoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H18F2OSi. It is characterized by the presence of a tert-butyl group, two fluorine atoms on the phenoxy ring, and a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(2,3-difluorophenoxy)dimethylsilane can be synthesized through a multi-step process involving the reaction of 2,3-difluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(2,3-difluorophenoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to yield silanes.
Hydrolysis: The silicon-oxygen bond can be hydrolyzed in the presence of water or acids to form silanols and phenols.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Acids: Hydrochloric acid, sulfuric acid
Major Products Formed
Silanols: Formed through oxidation or hydrolysis
Phenols: Resulting from hydrolysis of the phenoxy group
Silanes: Produced through reduction reactions
Scientific Research Applications
Chemistry
tert-Butyl(2,3-difluorophenoxy)dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It serves as a protecting group for alcohols and phenols in organic synthesis due to its stability and ease of removal.
Biology and Medicine
In biological research, this compound is utilized in the development of silicon-based drugs and imaging agents. Its unique structural properties allow for the modification of biological molecules, enhancing their stability and bioavailability.
Industry
In the industrial sector, this compound is employed in the production of specialty polymers and coatings. Its incorporation into polymer matrices improves thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of tert-Butyl(2,3-difluorophenoxy)dimethylsilane involves its interaction with various molecular targets. The silicon-oxygen bond can undergo hydrolysis, releasing the phenoxy group, which can then participate in further chemical reactions. The tert-butyl and dimethylsilane moieties provide steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(3,5-difluorophenoxy)dimethylsilane: Similar structure but with fluorine atoms at different positions on the phenoxy ring.
tert-Butyl(2-iodoethoxy)dimethylsilane: Contains an iodoethoxy group instead of a difluorophenoxy group.
Uniqueness
tert-Butyl(2,3-difluorophenoxy)dimethylsilane is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over chemical reactivity and stability.
Properties
IUPAC Name |
tert-butyl-(2,3-difluorophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2OSi/c1-12(2,3)16(4,5)15-10-8-6-7-9(13)11(10)14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWZXJKRFQOWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

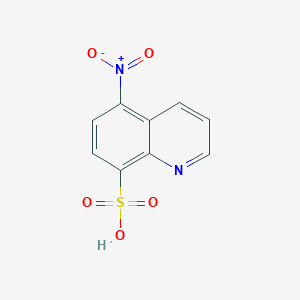
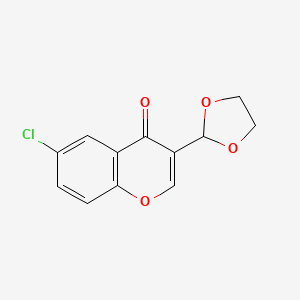
![6-(Tert-butylsulfonyl)imidazo[1,2-a]pyridin-7-ol](/img/structure/B11864139.png)

![1-Oxa-2-azaspiro[4.4]non-2-ene, 4-nitro-3-phenyl-](/img/structure/B11864152.png)

![N-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)formamide](/img/structure/B11864161.png)
